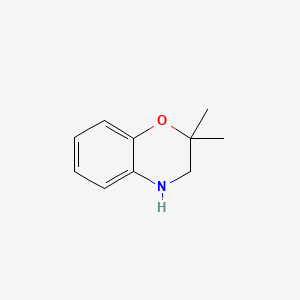

2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethyl-3,4-dihydro-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-10(2)7-11-8-5-3-4-6-9(8)12-10/h3-6,11H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILBVUMFTFLAHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=CC=CC=C2O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866089-28-3 |

Source

|

| Record name | 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

CAS Number: 866089-28-3

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,4-benzoxazine scaffold is a privileged structure, known to impart a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document details the specific physicochemical properties, a robust synthetic pathway, and the notable pharmacological applications of the 2,2-dimethyl substituted variant. With a focus on its role as a structural isostere of 2,2-dimethylchromans, this guide elucidates its function as a modulator of ion channels, particularly ATP-sensitive potassium (KATP) channels and calcium (Ca2+) channels, positioning it as a valuable lead compound for developing agents targeting metabolic and cardiovascular diseases.[3]

Introduction: The 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system is a bicyclic heteroaromatic structure that has garnered significant attention from medicinal chemists due to its versatile biological profile and synthetic accessibility.[4] Derivatives have been explored for a multitude of therapeutic applications, ranging from fungicides to potent drug candidates for complex human diseases.[4][5] The stability of the scaffold, combined with the numerous sites for chemical modification, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The subject of this guide, this compound, is a specific analogue that incorporates a gem-dimethyl substitution at the C2 position of the oxazine ring. This structural feature is critical, as it creates a bioisosteric relationship with the 2,2-dimethylchroman moiety, a well-known pharmacophore in KATP channel openers. This guide will explore the synthesis and biological implications of this specific substitution.[3]

Physicochemical and Safety Profile

A thorough understanding of the compound's fundamental properties is essential for its application in a research setting.

Key Properties

The core attributes of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 866089-28-3 | Thermo Fisher Scientific[6], PubChem[7] |

| Molecular Formula | C₁₀H₁₃NO | PubChem[7] |

| Molecular Weight | 163.22 g/mol | PubChem[7], Thermo Fisher Scientific[6] |

| IUPAC Name | 2,2-dimethyl-3,4-dihydro-1,4-benzoxazine | PubChem[7] |

| Appearance | Not specified (likely solid) | - |

| Solubility | Not specified (expected in organic solvents) | - |

Safety and Handling

Based on available data, this compound should be handled with appropriate laboratory precautions.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

Researcher's Note: Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Work should be performed in a well-ventilated fume hood.

Synthesis and Mechanistic Insights

The synthesis of the this compound core can be efficiently achieved via a two-step sequence starting from commercially available 2-aminophenol. This pathway offers high yields and utilizes standard laboratory reagents.

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target compound from 2-aminophenol.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for synthesizing the 1,4-benzoxazine core.[3]

Step 1: Synthesis of 2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide (Intermediate)

-

Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add sodium bicarbonate (NaHCO₃, 2.5 eq). Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of 2-bromo-2-methylpropionyl bromide (1.1 eq) in DCM dropwise to the cooled suspension over 30 minutes. The dropwise addition is crucial to control the exothermicity of the acylation reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-aminophenol starting material is consumed.

-

Work-up and Isolation: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate. Purification can be achieved via column chromatography on silica gel if necessary.

Causality Behind Choices:

-

Solvent (DCM): Provides good solubility for the reactants and is relatively unreactive under these conditions.

-

Base (NaHCO₃): A mild inorganic base is used to neutralize the HBr generated during the acylation, driving the reaction to completion without causing unwanted side reactions on the sensitive phenol group.

-

Temperature Control (0 °C): The initial cooling mitigates the highly exothermic nature of the reaction between the amine and the acyl bromide, preventing degradation and improving yield.

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of the intermediate from Step 1 (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

Reaction Progression: After addition, allow the mixture to warm to room temperature and then heat to 80-90 °C. Stir for 4-6 hours, monitoring by TLC. The heating provides the necessary activation energy for the intramolecular Williamson ether synthesis (Sₙ2 cyclization).

-

Work-up and Isolation: Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield the pure title compound.

Causality Behind Choices:

-

Base (NaH): A strong, non-nucleophilic base is required to deprotonate the phenolic hydroxyl group, forming a potent nucleophile (phenoxide) for the subsequent intramolecular cyclization.

-

Solvent (Anhydrous DMF): A polar aprotic solvent is ideal for Sₙ2 reactions, as it solvates the cation (Na⁺) while leaving the phenoxide anion highly reactive. Anhydrous conditions are critical as NaH reacts violently with water.

-

Inert Atmosphere: Prevents NaH from reacting with atmospheric moisture and oxygen.

Applications in Drug Discovery: Ion Channel Modulation

The primary pharmacological interest in this compound and its derivatives stems from their activity as modulators of ion channels, specifically ATP-sensitive potassium (KATP) channels and voltage-gated calcium channels.[3]

Mechanism of Action: KATP and Calcium Channel Interplay

This compound series was investigated as bioisosteres of KATP channel openers like cromakalim and diazoxide. These channels are crucial in linking a cell's metabolic state to its electrical excitability.

-

In Pancreatic β-cells: Opening KATP channels leads to membrane hyperpolarization, which in turn prevents the opening of voltage-gated Ca²⁺ channels. The subsequent lack of Ca²⁺ influx inhibits the release of insulin. Therefore, derivatives of this compound have been shown to be inhibitors of glucose-induced insulin release.[3]

-

In Vascular Smooth Muscle Cells: In these cells, opening KATP channels also causes hyperpolarization. This closes L-type voltage-gated Ca²⁺ channels, reducing intracellular Ca²⁺ concentration and leading to muscle relaxation (vasodilation). Some derivatives of this compound have demonstrated potent myorelaxant activity, with evidence suggesting a primary mechanism as calcium entry blockers.[3]

This dual activity makes the scaffold a promising starting point for developing drugs for conditions such as hypertension (via vasodilation) or hyperinsulinism (via insulin inhibition).

Signaling Pathway Diagram

Caption: Mechanism of vasodilation by the benzoxazine scaffold.

Conclusion

This compound is a synthetically accessible heterocyclic compound with a well-defined safety profile. Its significance in drug discovery is anchored in its role as a structural mimic of chromans, enabling potent modulation of ion channels that are critical to cardiovascular and metabolic regulation. The detailed synthetic protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to explore this promising chemical scaffold for novel therapeutic agents.

References

-

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. PMC - NIH. [Link]

-

Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. [Link]

-

This compound | C10H13NO | CID 23587101. PubChem. [Link]

-

Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. [Link]

-

Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. [Link]

- US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same.

-

Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry. [Link]

-

Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Taylor & Francis Online. [Link]

-

Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. [Link]

-

3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. [Link]

-

Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC - PubMed Central. [Link]

-

Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[3][8]benzoxazines. Thieme Connect. [Link]

-

¹H-NMR spectra of five benzoxazine monomers. ResearchGate. [Link]

-

Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. [Link]

-

Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed. [Link]

-

Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. ResearchGate. [Link]

-

Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. PMC - NIH. [Link]

-

Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. [Link]

-

1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate. [Link]

-

(PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. NIH. [Link]

Sources

- 1. phytojournal.com [phytojournal.com]

- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic scaffold of significant interest in medicinal chemistry. By synthesizing data from published literature and chemical databases, this document offers a technical resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Introduction: The this compound Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine ring system is a privileged heterocyclic motif found in a variety of biologically active compounds. The introduction of gem-dimethyl substitution at the 2-position imparts specific conformational and metabolic properties that are of particular interest in the design of novel therapeutic agents. This guide will focus on the parent this compound core, providing insights into its synthesis, structure, reactivity, and potential as a building block in drug development.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 866089-28-3 | [1] |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Appearance | Not explicitly reported, likely an oil or low-melting solid | N/A |

Synthesis of the this compound Core

The synthesis of the this compound scaffold is not extensively detailed for the parent compound in the readily available literature. However, a general and effective synthetic strategy can be adapted from the synthesis of its derivatives, as reported by Pirotte and colleagues.[2] The key steps involve the construction of the benzoxazine ring system from an appropriate aminophenol precursor.

A plausible synthetic route would start from 2-aminophenol and a suitable three-carbon electrophile bearing gem-dimethyl groups. A key intermediate in the synthesis of related derivatives is a 2,2-dimethylbenzoxazin-3-one, which is subsequently reduced.[2]

Generalized Synthetic Protocol:

A proposed multi-step synthesis is outlined below. This protocol is based on established methods for analogous structures and serves as a practical guide for laboratory synthesis.

Caption: Generalized synthetic workflow for this compound.

Experimental Causality:

-

Step 1 & 2: Acylation and Intramolecular Cyclization: The synthesis of a substituted analog, 6-chloro-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one, is achieved by reacting 2-amino-4-chlorophenol with 2-bromo-2-methylpropionyl bromide, followed by ring closure.[2] This establishes a reliable method for constructing the core lactam structure.

-

Step 3: Reduction of the Lactam: The reduction of the lactam functionality is a critical step to afford the dihydrobenzoxazine ring. Borane-tetrahydrofuran complex (BH₃·THF) is a common and effective reagent for this transformation, selectively reducing the amide carbonyl without affecting the aromatic ring.[2]

-

Step 4: Dechlorination (Hypothetical): To obtain the unsubstituted parent compound from a chloro-substituted precursor, a catalytic hydrogenation would be a standard and effective method. Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenolysis of aryl chlorides.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of the benzoxazine core. The following table summarizes the expected chemical shifts based on data from a 6-chloro-4-(substituted)-3,4-dihydro-2,2-dimethyl-2H-benzoxazine derivative.[2]

| Protons/Carbons | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

| C2-CH₃ | ~1.37 (singlet, 6H) | ~24.3, ~26.0 | The gem-dimethyl groups are expected to be a sharp singlet in the ¹H NMR. Two distinct signals are expected in the ¹³C NMR. |

| C3-H₂ | ~3.28 (singlet, 2H) | ~57.8 | The methylene protons adjacent to the nitrogen are expected to be a singlet. |

| C2 | - | ~75.2 | Quaternary carbon of the oxazine ring. |

| Aromatic CH | ~6.7-6.9 | ~114-122 | The chemical shifts of the aromatic protons and carbons will be influenced by the substitution pattern. |

| Aromatic C-N | - | ~134.8 | Quaternary aromatic carbon attached to nitrogen. |

| Aromatic C-O | - | ~142.6 | Quaternary aromatic carbon attached to oxygen. |

Infrared (IR) Spectroscopy

The IR spectrum of benzoxazine derivatives typically shows characteristic absorption bands. For a substituted derivative, the following have been reported:[2]

-

N-H Stretch: A band around 3370 cm⁻¹ is indicative of the N-H bond in the dihydrobenzoxazine ring.

-

C=O Stretch (of a urea derivative): A strong absorption around 1693 cm⁻¹ is observed for N-acylated derivatives.[2] For the parent compound, this would be absent.

-

Aromatic C=C Stretch: Bands in the region of 1500-1600 cm⁻¹ are characteristic of the benzene ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the molecular formula. The fragmentation pattern in mass spectrometry can provide valuable structural information. While specific data for the title compound is not available, the fragmentation of benzoxazines generally involves cleavages of the oxazine ring.

Reactivity and Chemical Stability

The chemical reactivity of this compound is primarily centered around the nitrogen atom of the dihydrooxazine ring and the aromatic ring.

N-Functionalization

The secondary amine within the dihydrobenzoxazine ring is a key site for functionalization. It can undergo a variety of reactions, including:

-

Alkylation: Reaction with alkyl halides in the presence of a base.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield the corresponding ureas and thioureas, a strategy employed in the synthesis of biologically active derivatives.[2]

Aromatic Electrophilic Substitution

The benzene ring of the benzoxazine scaffold is susceptible to electrophilic substitution reactions. The position of substitution will be directed by the activating effect of the amino and ether functionalities.

Ring Stability and Degradation

The dihydrobenzoxazine ring is generally stable under neutral and basic conditions. However, strong acidic conditions may lead to ring opening. Studies on related benzoxazinoids have shown that they can undergo degradation in soil, suggesting that the ring system is susceptible to microbial or hydrolytic cleavage under certain environmental conditions.[3]

Applications in Drug Discovery and Development

The this compound scaffold has emerged as a promising platform for the development of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities.

KATP Channel Modulation

Derivatives of this compound have been synthesized and evaluated as modulators of ATP-sensitive potassium (KATP) channels.[2] These channels play crucial roles in various physiological processes, including insulin secretion and the regulation of vascular smooth muscle tone. While the benzoxazine derivatives were found to be less potent inhibitors of glucose-induced insulin release compared to their chroman isosteres, some 4-arylureido-substituted benzoxazines exhibited more pronounced myorelaxant activity.[2] Further investigation revealed that the most potent of these compounds likely acts as a calcium entry blocker in vascular smooth muscle cells.[4]

Anticancer Activity

The broader class of 3,4-dihydro-2H-1,4-benzoxazines has been explored for its potential as anticancer agents. A synthetic pathway to novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines has been developed, and the resulting compounds have shown moderate to good potency against various cancer cell lines.[5] This suggests that the 2,2-dimethyl substituted core could also be a valuable scaffold for the design of new anticancer drugs.

The following diagram illustrates the central role of the this compound core in the development of biologically active molecules.

Caption: The this compound core as a versatile scaffold in drug discovery.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area.

Conclusion

This compound is a valuable heterocyclic scaffold with significant potential in medicinal chemistry. While detailed physicochemical data for the parent compound are limited in the public domain, the synthetic accessibility of its derivatives and their demonstrated biological activities highlight the importance of this core structure. This guide provides a foundational understanding of its chemical properties, drawing upon the available literature to support further research and development in this promising area of drug discovery.

References

-

Macías, F. A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. G. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402–6413. [Link]

-

abcr Gute Chemie. (n.d.). AB457183 | CAS 866089-28-3. Retrieved from [Link]

-

Sivakumar, M., & Sivaraman, P. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Taylor & Francis Online. [Link]

-

Schäfer, A., et al. (2018). Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]

-

Wang, Y., et al. (2023). Nature's empowerment: unraveling superior performance and green degradation closed-loop in self-curing fully bio-based benzoxazines. RSC Publishing. [Link]

-

Pampa, C. O., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. [Link]

-

Galyanova, L. G., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. [Link]

-

Wang, C., & Ishida, H. (2014). Thermal Degradation Mechanism of Polybenzoxazines. ResearchGate. [Link]

-

Tan, K. L., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. [Link]

-

D'hooghe, M., et al. (2011). Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. ResearchGate. [Link]

-

Ishida, H., & Agag, T. (2011). Synthesis and Properties of Benzoxazine Resins. ResearchGate. [Link]

-

Sharaf El-Din, N. A. (2021). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]

-

Dean, J. M. (2017). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. CORE. [Link]

-

Pirotte, B., et al. (2019). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. MedChemComm. [Link]

-

Pirotte, B., et al. (2019). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. PMC. [Link]

-

Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. [Link]

-

Lochab, B., et al. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. PMC. [Link]

-

Yagci, Y., & Kiskan, B. (2021). preparation and characterization of polybenzoxazine involving various additives. Thesis. [Link]

Sources

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Preamble: The Strategic Importance of the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine nucleus is a privileged heterocyclic motif, forming the structural core of numerous compounds with significant pharmacological and biological activities. Its derivatives are integral to the development of potassium channel activators, antibacterial agents, and other therapeutic candidates. The specific analogue, 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, serves as a crucial building block for more complex molecular architectures. Its gem-dimethyl substitution at the C2 position provides steric hindrance and metabolic stability, making it a valuable synthon for drug discovery professionals.

This guide provides an in-depth exploration of the primary synthesis pathway for this compound, grounded in mechanistic principles and supported by actionable experimental protocols. We will dissect the causality behind experimental choices, offering insights that bridge theoretical chemistry with practical laboratory application.

Part 1: The Core Synthesis Pathway - Acid-Catalyzed Condensation of 2-Aminophenol and Acetone

The most direct and widely employed route to this compound is the condensation reaction between 2-aminophenol and acetone. This reaction, while seemingly straightforward, relies on a cascade of equilibrium-driven steps that must be carefully controlled to achieve high yields.

Mechanistic Deep Dive: A Stepwise Annulation

The overall transformation involves the formation of a carbon-nitrogen bond followed by an intramolecular O-alkylation to construct the oxazine ring. The reaction is typically catalyzed by a Brønsted or Lewis acid.

-

Activation of Acetone: The acid catalyst protonates the carbonyl oxygen of acetone, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-aminophenol attacks the activated carbonyl carbon. This forms a protonated hemiaminal intermediate.

-

Dehydration to Iminium Ion: The hemiaminal intermediate is unstable and readily eliminates a molecule of water to form a resonance-stabilized iminium ion (a Schiff base). This dehydration step is crucial and is often the rate-determining step. Driving this equilibrium forward by removing water is a key to high conversion.

-

Intramolecular Cyclization (Annulation): The phenolic hydroxyl group, acting as an intramolecular nucleophile, attacks the electrophilic carbon of the iminium ion. This ring-closing step forms the six-membered oxazine ring.

-

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the neutral this compound product.

Below is a diagram illustrating this mechanistic pathway.

A Comprehensive Spectroscopic Guide to 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a cohesive understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) converge to elucidate and confirm the molecular structure of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.

Introduction: The Significance of this compound

Benzoxazine derivatives are a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and applications in polymer chemistry.[1][2] this compound, in particular, serves as a key structural motif in the development of novel therapeutic agents and high-performance polymers. Accurate structural elucidation is paramount for understanding its chemical behavior, reactivity, and potential applications. Spectroscopic techniques are indispensable tools for achieving this, providing a detailed fingerprint of the molecule's atomic and molecular composition.[3]

Molecular Structure and Spectroscopic Correlation

The fundamental relationship between a molecule's structure and its spectral output is the cornerstone of spectroscopic analysis. This guide will dissect the spectral data by correlating specific signals to the distinct chemical environments within the this compound molecule.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[4][5] By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.[6][7]

¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 | s | 6H | C(2)-(CH₃)₂ |

| ~3.4 | s | 2H | N-CH₂-Ar |

| ~4.5 | s (br) | 1H | N-H |

| ~6.7-7.0 | m | 4H | Aromatic protons |

Interpretation:

-

The singlet at approximately 1.3 ppm, integrating to 6 protons, is characteristic of the two equivalent methyl groups at the C2 position. The singlet nature indicates no adjacent protons.

-

The singlet at around 3.4 ppm, integrating to 2 protons, corresponds to the methylene protons of the oxazine ring attached to the nitrogen and the aromatic ring.

-

A broad singlet typically observed around 4.5 ppm is assigned to the N-H proton. The broadness is due to quadrupole broadening and potential hydrogen exchange.

-

The complex multiplet in the aromatic region (6.7-7.0 ppm) accounts for the four protons on the benzene ring. The pattern will depend on the specific substitution, but for an unsubstituted benzene ring, a complex pattern is expected.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~25 | C(2)-(C H₃)₂ |

| ~43 | N-C H₂-Ar |

| ~75 | C (2)-(CH₃)₂ |

| ~115-128 | Aromatic CH carbons |

| ~135 | Aromatic quaternary C |

| ~145 | Aromatic quaternary C |

Interpretation:

-

The signal around 25 ppm is attributed to the two equivalent methyl carbons.

-

The peak at approximately 43 ppm corresponds to the methylene carbon in the oxazine ring.

-

The quaternary carbon at the 2-position, bonded to the two methyl groups and the oxygen and nitrogen atoms, is expected to appear around 75 ppm.

-

The signals in the 115-128 ppm range are characteristic of the protonated aromatic carbons.

-

The two downfield signals around 135 and 145 ppm are assigned to the quaternary aromatic carbons, one of which is attached to the oxygen and the other to the nitrogen of the oxazine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, sharp | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2970-2850 | Strong | Aliphatic C-H stretch |

| ~1600-1450 | Medium to Strong | C=C aromatic ring stretching |

| ~1230 | Strong | Asymmetric C-O-C stretch |

| ~1030 | Strong | Symmetric C-O-C stretch |

| ~930 | Strong | Out-of-plane bending for the benzene ring with an attached oxazine ring |

Interpretation:

-

A prominent sharp peak around 3400 cm⁻¹ is a clear indication of the N-H stretching vibration.[10]

-

Absorptions in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching in the aromatic ring.[11]

-

Strong absorptions between 2970 and 2850 cm⁻¹ are due to the C-H stretching of the methyl and methylene groups.

-

The presence of the aromatic ring is confirmed by the C=C stretching vibrations observed in the 1600-1450 cm⁻¹ range.[11]

-

The strong bands around 1230 cm⁻¹ and 1030 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the ether linkage within the oxazine ring.[12][13][14]

-

The band near 930 cm⁻¹ is often associated with the out-of-plane bending of C-H bonds on the substituted benzene ring, confirming the presence of the oxazine ring fusion.[12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and structure.[15]

Expected Fragmentation Pattern: The electron impact (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of heterocyclic compounds can be complex, but some characteristic losses can be predicted.[16][17]

-

Molecular Ion (M⁺): The peak corresponding to the exact molecular mass of the compound.

-

Loss of a methyl group (-15 Da): A common fragmentation pathway for compounds containing methyl groups is the loss of a methyl radical (•CH₃) to form a stable carbocation.

-

Retro-Diels-Alder (RDA) fragmentation: The oxazine ring might undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring and the formation of characteristic fragment ions.[15]

-

Other fragmentations: Successive losses of small neutral molecules like CO, HCN, or C₂H₄ might also be observed, which are typical for heterocyclic systems.[18][19]

Caption: Workflow for Spectroscopic Analysis and Structural Confirmation.

Experimental Protocols

6.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use standard parameters for pulse width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

6.2. IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (e.g., NaCl), or dissolved in a suitable solvent (e.g., CCl₄).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure solvent to subtract from the sample spectrum.

6.3. Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe, gas chromatography).

-

Ionization: Use Electron Impact (EI) ionization to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provide a comprehensive and self-validating confirmation of the structure of this compound. Each technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation leaves no ambiguity. This guide serves as a robust reference for researchers and scientists, enabling confident identification and characterization of this important heterocyclic compound.

References

-

Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

-

Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

SlideShare. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. [Link]

-

Wiley Online Library. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. [Link]

-

Scribd. IR Spectroscopy: Functional Group Analysis | PDF. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

SciSpace. Mass Spectrometry of Heterocyclic Compounds (1966) | G. Spitellek. [Link]

-

MDPI. Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. [Link]

-

Angelo State University. INFRARED SPECTROSCOPY (IR). [Link]

-

ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. [Link]

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]

-

National Institutes of Health. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. [Link]

-

ACS Publications. Synthesis and Properties of Spiro-Centered Benzoxazines | Macromolecules. [Link]

-

National Institutes of Health. Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC. [Link]

-

ResearchGate. Synthesis of benzoxazine derivatives and their polymers. [Link]

-

G-Biosciences. Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]

-

National Institutes of Health. QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property - PMC. [Link]

-

MDPI. Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirfeld Surface Analysis, Photophysical Property, and Computational Study. [Link]

-

ARKAT USA. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

-

Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

ResearchGate. FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. [Link]

-

ResearchGate. Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. [Link]

-

MDPI. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. [Link]

-

ResearchGate. 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. [Link]

-

ResearchGate. IR spectra of benzoxazine monomers. [Link]

-

ResearchGate. 13 C-NMR spectra of benzoxazine monomer (BZ-Cy-al). [Link]

-

ResearchGate. 13 C NMR spectrum of 3-phenyl-3,4-dihydro-2H-benzo[e][4][11] oxazine-6-carbonitrile. [Link]

-

ResearchGate. 1 H NMR spectra of benzoxazine products purified with different purification methods. [Link]

-

ScienceDirect. Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. [Link]

-

ResearchGate. ¹H-NMR spectra of five benzoxazine monomers. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis and Characterization of Highly Fluorinated Diamines and Benzoxazines Derived Therefrom. | Request PDF. [Link]

-

Preprints.org. Benzoxazine monomers and polymers based on 3,3'-dichloro-4,4'-diaminodiphenylmethane: synthesis and characterization. [Link]

-

ResearchGate. (PDF) Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding. [Link]

Sources

- 1. QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. microbenotes.com [microbenotes.com]

- 4. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 5. longdom.org [longdom.org]

- 6. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 7. wiley.com [wiley.com]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. cpsm.kpi.ua [cpsm.kpi.ua]

- 14. researchgate.net [researchgate.net]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. arkat-usa.org [arkat-usa.org]

- 19. article.sapub.org [article.sapub.org]

2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine mechanism of action

An In-Depth Technical Guide to the Mechanistic Landscape of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Executive Summary

The this compound scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. Its rigid, heterocyclic framework is amenable to substitution, allowing for the fine-tuning of pharmacological properties. This guide provides a detailed technical exploration of the core mechanisms of action associated with this specific chemical entity. Rather than a single, universal pathway, research indicates that derivatives of this scaffold can engage distinct molecular targets depending on their substitution patterns. This document synthesizes evidence from authoritative studies to elucidate the two primary, well-documented mechanisms: the modulation of vascular ion channels, specifically as a calcium entry blocker, and the potent antagonism of the serotonin 5-HT3 receptor. By detailing the causality behind experimental designs, presenting validated protocols, and visualizing the associated signaling pathways, this guide offers researchers and drug development professionals a comprehensive understanding of the therapeutic potential of the this compound core.

Part 1: The this compound Scaffold: A Versatile Pharmacophore

The 1,4-benzoxazine ring system is a key heterocyclic motif found in numerous compounds with significant pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[1][2][3] The dihydro- variant provides a three-dimensional structure that can be strategically modified. The introduction of gem-dimethyl groups at the C-2 position is a critical design feature. This substitution not only imparts conformational rigidity but has been demonstrated to significantly enhance potency at specific biological targets, a principle that will be explored in the subsequent sections.[4] This structural element makes the this compound core an attractive starting point for the rational design of novel therapeutics.

Part 2: Primary Mechanism I: Modulation of L-Type Calcium Channels in Vascular Smooth Muscle

A significant body of research points to the role of specific this compound derivatives as potent vascular smooth muscle relaxants.[5][6] This activity is primarily attributed to the blockade of voltage-gated calcium channels, a mechanism distinct from that of structurally related K-ATP channel openers.

Causality and Experimental Rationale

The investigation into this mechanism was initiated based on the principle of isosterism. The this compound core is a bioisostere of the 2,2-dimethylchroman scaffold, a known constituent of potent ATP-sensitive potassium channel (K-ATP) openers like cromakalim.[5][6] K-ATP channel openers hyperpolarize the cell membrane, leading to the closure of voltage-gated Ca2+ channels and resulting in smooth muscle relaxation. The initial hypothesis was that benzoxazine derivatives would act via the same mechanism.

However, experimental findings diverged. While the synthesized benzoxazine compounds were less effective than their chroman counterparts at inhibiting insulin release from pancreatic β-cells (a process heavily dependent on K-ATP channels), they exhibited pronounced myorelaxant activity on rat aortic rings.[5][6] Further investigation revealed that this relaxation effect was not significantly attenuated by glibenclamide, a potent K-ATP channel blocker. This crucial result indicated that the primary mechanism was not K-ATP channel opening. Instead, the compounds' ability to counteract contractions induced by high concentrations of extracellular KCl pointed directly to the blockade of L-type voltage-gated calcium channels as the dominant mechanism of action.[6]

Data Presentation: Myorelaxant Activity

The following table summarizes representative data illustrating the potent vasorelaxant effects of a lead benzoxazine derivative compared to reference compounds.

| Compound | Target | Assay | Key Parameter | Result |

| Benzoxazine 8e | Vascular Smooth Muscle | Rat Aortic Rings (pre-contracted with 30 mM KCl) | IC50 (Relaxation) | ~5 µM |

| (±)-Cromakalim | Vascular Smooth Muscle | Rat Aortic Rings (pre-contracted with 30 mM KCl) | IC50 (Relaxation) | ~0.1 µM |

| Diazoxide | Pancreatic β-cells | Glucose-Induced Insulin Release | Inhibition | High |

| Benzoxazine 8e | Pancreatic β-cells | Glucose-Induced Insulin Release | Inhibition | Low |

Note: Data are representative values synthesized from findings described in the referenced literature.[5][6]

Experimental Protocol: Vascular Smooth Muscle Relaxation Assay (Aortic Ring Assay)

This protocol outlines the methodology used to assess the myorelaxant activity of test compounds.

-

Tissue Preparation:

-

Humanely euthanize a male Wistar rat (250-300g) in accordance with institutional guidelines.

-

Excise the thoracic aorta and immediately place it in cold, oxygenated Krebs-Henseleit buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11).

-

Carefully remove adherent connective tissue and fat, and cut the aorta into rings of 3-4 mm in length.

-

-

Mounting and Equilibration:

-

Suspend each aortic ring between two stainless steel hooks in an organ bath containing 10 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.

-

-

Contraction and Compound Addition:

-

Induce a stable contraction by replacing the buffer with a high-potassium solution (e.g., 30 mM or 80 mM KCl, where NaCl is replaced equimolarly with KCl).

-

Once the contraction reaches a stable plateau, add the test compound (e.g., Benzoxazine 8e) in a cumulative, concentration-dependent manner (e.g., 10 nM to 100 µM).

-

Record the relaxation response at each concentration until a maximal effect is achieved.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the maximal contraction induced by KCl.

-

Plot the concentration-response curve and calculate the IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) using non-linear regression analysis.

-

To test for K-ATP channel involvement, pre-incubate rings with glibenclamide (10 µM) for 30 minutes before inducing contraction and adding the test compound. A lack of a rightward shift in the dose-response curve suggests a K-ATP-independent mechanism.

-

Visualization: Calcium Channel Blockade Workflow

Caption: Proposed mechanism of vasorelaxation by this compound derivatives.

Part 3: Primary Mechanism II: High-Affinity Serotonin 5-HT3 Receptor Antagonism

Derivatives of the this compound scaffold have also been developed as highly potent and long-acting antagonists of the serotonin-3 (5-HT3) receptor.[4] This mechanism is fundamentally different from ion channel modulation and positions these compounds as potential therapeutics for chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome (IBS).

Causality and Structure-Activity Relationship (SAR)

The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are a well-established class of drugs. Research into novel antagonists led to the exploration of various heterocyclic scaffolds, including the 1,4-benzoxazine ring. Systematic SAR studies on a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives revealed key structural requirements for high-affinity binding.[4]

A critical finding from this research was the impact of substitution at the C-2 position of the benzoxazine ring. The affinity for the 5-HT3 receptor was found to increase in the following order: dihydro (unsubstituted) < methyl < dimethyl .[4] The introduction of the gem-dimethyl group at the C-2 position, as specified in the topic compound, resulted in a significant boost in binding affinity and antagonistic potency. This enhancement is attributed to favorable conformational effects on the overall molecule, allowing for optimal interaction with the receptor's binding pocket.

Data Presentation: Impact of C-2 Substitution on 5-HT3 Receptor Affinity

| C-2 Substituent on Benzoxazine Ring | 5-HT3 Receptor Binding Affinity (Ki) |

| Dihydro (H, H) | Lower Affinity (Higher Ki) |

| Methyl (CH3, H) | Intermediate Affinity |

| Dimethyl (CH3, CH3) | Highest Affinity (Lowest Ki, e.g., 0.019 nM) |

Note: Data are representative values synthesized from the SAR findings in the referenced literature.[4]

Experimental Protocol: Competitive Radioligand Binding Assay for 5-HT3 Receptor

This protocol describes a standard method for determining the binding affinity (Ki) of a test compound for the 5-HT3 receptor.

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or cells expressing recombinant human 5-HT3 receptors in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of radioligand (e.g., [3H]-Granisetron, a known 5-HT3 antagonist) at a concentration near its Kd value.

-

25 µL of test compound (e.g., this compound derivative) at various concentrations (e.g., 10 pM to 10 µM).

-

175 µL of the prepared membrane suspension.

-

-

For determining non-specific binding, use a high concentration of a known non-labeled ligand (e.g., 10 µM Tropisetron).

-

For determining total binding, use buffer instead of a test compound.

-

-

Incubation and Filtration:

-

Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification and Data Analysis:

-

Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualization: 5-HT3 Receptor Antagonism Pathway

Caption: Competitive antagonism of the 5-HT3 receptor by a benzoxazine derivative, blocking signal propagation.

Part 4: Broader Biological Activities & Future Directions

While calcium channel blockade and 5-HT3 antagonism are the most specifically detailed mechanisms for this scaffold, the broader benzoxazine class has been investigated for numerous other activities. These include roles as anticancer agents, progesterone receptor modulators, anti-inflammatory agents, and inhibitors of DNA-dependent protein kinase (DNA-PK).[1][7][8] The inherent versatility of the this compound core suggests that it could be further optimized to target these or other novel pathways. Future research should focus on elucidating the specific structural determinants that confer selectivity for each target class, potentially leading to the development of highly specific and potent therapeutics for a wide range of diseases.

Conclusion

The this compound core is not defined by a single mechanism of action but rather serves as a versatile and potent pharmacophore. Authoritative research has provided strong evidence for at least two distinct and therapeutically relevant mechanisms. As a modulator of L-type calcium channels, it functions as a vasorelaxant, offering potential in cardiovascular medicine. Concurrently, as a high-affinity antagonist of the 5-HT3 receptor, it holds promise for applications in gastroenterology and oncology support. The critical role of the C-2 gem-dimethyl group in enhancing potency underscores the importance of rational drug design. This guide provides a foundational understanding for scientists and researchers to further explore and exploit the rich pharmacological potential of this valuable heterocyclic scaffold.

References

-

Title: 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants Source: MedChemComm (RSC Publishing) URL: [Link]

-

Title: Preparation, characterization and biological activity studies of benzoxaizne derivatives Source: Journal of Pharmacognosy and Phytochemistry URL: [Link]

-

Title: Pharmacological Profile of Benzoxazines: A Short Review Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists Source: PubMed URL: [Link]

-

Title: Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines Source: MDPI URL: [Link]

-

Title: Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells Source: PubMed Central (PMC) URL: [Link]

-

Title: SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES Source: Semantic Scholar URL: [Link]

-

Title: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review Source: ResearchGate URL: [Link]

-

Title: Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety Source: PubMed Central (PMC) URL: [Link]

-

Title: 3,4–Dihydro–2H–1,3–benzoxazines and their oxo–derivatives - Chemistry and bioactivities Source: ResearchGate URL: [Link]

Sources

- 1. phytojournal.com [phytojournal.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Understanding Solubility as a Cornerstone of a Molecule's Potential

An In-Depth Technical Guide to the Solubility of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

The Molecular Profile of this compound: A Theoretical Solubility Assessment

Before embarking on experimental determination, a theoretical assessment of a molecule's solubility characteristics is paramount. The structure of this compound offers several clues to its likely behavior in various organic solvents.

-

The Benzoxazine Core: The fusion of a benzene ring with an oxazine ring creates a partially aromatic, heterocyclic system. The presence of both a nitrogen and an oxygen atom within the oxazine ring introduces polarity and the potential for hydrogen bonding.

-

The Dimethyl Substitution: The gem-dimethyl group at the 2-position adds steric bulk and increases the nonpolar character of the molecule. This feature may influence how the molecule packs in a crystal lattice and how it interacts with solvent molecules.

-

Hydrogen Bonding Capability: The secondary amine within the dihydro-oxazine ring is a hydrogen bond donor, while the ether-like oxygen atom can act as a hydrogen bond acceptor. This suggests that the molecule will have favorable interactions with protic solvents and other solvents capable of hydrogen bonding.

Based on these structural features, we can postulate that this compound will exhibit moderate to good solubility in a range of polar aprotic and protic organic solvents. Its solubility in nonpolar solvents is likely to be more limited due to the polar functional groups.

A Framework for Understanding Solubility: The Interplay of Forces

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the dissolved state. This equilibrium is influenced by several factors:

-

"Like Dissolves Like": This age-old adage remains a cornerstone of solubility prediction. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[4] This is due to the similar intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature.[4] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice of the solute.

-

Pressure: For the dissolution of solids and liquids in liquid solvents, the effect of pressure is generally negligible.[4]

The interplay of these factors can be further understood through thermodynamic models such as the Hildebrand and Hansen solubility parameters, which provide a more quantitative approach to predicting solubility.[5]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust method for determining the solubility of this compound in a selection of organic solvents. This method is designed to be self-validating and to provide accurate and reproducible results.

Materials and Equipment

-

This compound (high purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique like NMR.[4]

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for determining the equilibrium solubility is depicted in the following diagram:

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume of the chosen organic solvent.[6]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-course study to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant, ensuring that no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound should be used for quantification.

-

-

Data Reporting:

-

Calculate the solubility in appropriate units (e.g., mg/mL, mol/L).

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the data.

-

Interpreting Solubility Data: A Deeper Dive

Once the solubility data has been collected, it can be organized into a table for easy comparison.

| Solvent | Polarity Index | Hydrogen Bonding | Predicted Solubility |

| Hexane | 0.1 | Non-polar | Low |

| Toluene | 2.4 | Non-polar | Low to Moderate |

| Dichloromethane | 3.1 | Aprotic | Moderate |

| Ethyl Acetate | 4.4 | Aprotic | Moderate to High |

| Acetone | 5.1 | Aprotic | High |

| Ethanol | 4.3 | Protic | High |

| Methanol | 5.1 | Protic | High |

The following diagram illustrates the logical relationships that influence the solubility of this compound:

Caption: Factors influencing the solubility of the target compound.

Conclusion: From Data to Application

A thorough understanding of the solubility of this compound in organic solvents is indispensable for its effective utilization in research and development. While this guide provides a robust framework for the experimental determination and theoretical interpretation of its solubility, it is crucial to recognize that these principles are broadly applicable to a wide range of organic molecules. For professionals in drug development, this data informs critical decisions in formulation, dosage form design, and preclinical studies. For synthetic chemists, knowledge of solubility is key to optimizing reaction conditions and purification strategies.[7][8] By adhering to the rigorous scientific principles and experimental protocols outlined herein, researchers can confidently and accurately characterize this promising molecule and unlock its full potential.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- How to determine the solubility of a substance in an organic solvent?

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. PMC - NIH.

- Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Course Hero.

- EXPERIMENT 1 DETERMIN

- 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same.

- Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed.

- Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. youtube.com [youtube.com]

- 5. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

An In-depth Technical Guide on the Stability and Degradation Profile of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Introduction

2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound belonging to the benzoxazine family. This class of compounds has garnered significant interest, particularly as precursors for high-performance polybenzoxazine resins due to their exceptional thermal and mechanical properties after polymerization.[1][2] The stability of the monomeric form, such as the topic compound, is a critical parameter that influences its storage, handling, and polymerization kinetics, as well as its potential applications in fields like pharmaceuticals and organic synthesis.[3][4] This guide provides a comprehensive analysis of the anticipated stability and degradation profile of this compound, drawing upon the established chemistry of the benzoxazine ring system and related structures.

The core structure features a benzene ring fused to a 1,4-oxazine ring, with two methyl groups at the 2-position. The presence of the tertiary amine and the ether linkage within the heterocyclic ring are key determinants of its chemical reactivity and degradation pathways. This document will delve into the compound's expected behavior under various stress conditions, including hydrolysis, thermal stress, oxidation, and photolysis, providing researchers and drug development professionals with a foundational understanding for its application.

Predicted Stability and Degradation Profile

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5] While specific experimental data for this compound is not extensively available in the public domain, its degradation profile can be predicted based on the known reactivity of the 1,4-benzoxazine scaffold.

Hydrolytic Stability

The 1,4-benzoxazine ring is susceptible to hydrolysis, particularly under acidic conditions. The presence of the ether linkage and the tertiary amine suggests that the molecule could undergo ring-opening.

-

Acidic Conditions: Under acidic conditions, the nitrogen atom of the oxazine ring is likely to be protonated, which can facilitate the cleavage of the C-O bond, leading to the formation of a 2-(aminomethyl)phenol derivative.[6][7] This process is a known reaction for benzoxazines and has been utilized for synthetic purposes.[6][8] The gem-dimethyl group at the 2-position may sterically hinder this process to some extent compared to unsubstituted benzoxazines.

-

Neutral Conditions: In neutral pH, the compound is expected to be relatively stable.

-

Alkaline Conditions: The stability under alkaline conditions is predicted to be higher than in acidic media, although strong basic conditions at elevated temperatures could potentially lead to some degradation.

Thermal Degradation

The thermal stability of benzoxazines is a well-studied area, primarily in the context of their polymerization to polybenzoxazines.[9][10][11] Monomeric benzoxazines are known to undergo thermally initiated ring-opening polymerization.[2][12][13]

For this compound, the primary thermal event is expected to be the ring-opening polymerization rather than degradation into smaller fragments at moderate temperatures (typically below 200°C).[14] At much higher temperatures, cleavage of the C-N and C-O bonds within the ring can be anticipated, leading to the formation of various volatile products.[10][11][15] The degradation of the resulting polybenzoxazine would likely involve the cleavage of Mannich bridges.[16]

Oxidative Degradation

The tertiary amine in the benzoxazine ring is a potential site for oxidation. Exposure to common oxidizing agents (e.g., hydrogen peroxide) could lead to the formation of an N-oxide derivative. The aromatic ring could also be susceptible to oxidation under harsh conditions, potentially leading to ring-opening or the formation of phenolic and quinone-like structures.

Photodegradation